(1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine
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Overview
Description
(1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in organic synthesis and industrial processes. Its unique stereochemistry and functional groups make it a valuable intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-diamine.
Isopropylation: The diamine undergoes isopropylation using isopropyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is purified through recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of (1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s chiral centers play a crucial role in its binding affinity and selectivity, influencing the pathways and effects it mediates.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N,N’-Diisopropylcyclohexane-1,2-diamine: The enantiomer of the compound with different stereochemistry.
Cyclohexane-1,2-diamine: The parent compound without isopropyl groups.
N,N’-Diisopropylethylenediamine: A structurally similar diamine with an ethylene backbone.
Uniqueness
(1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Properties
IUPAC Name |
(1S,2S)-1-N,2-N-di(propan-2-yl)cyclohexane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h9-14H,5-8H2,1-4H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPJQHMGHSBWTG-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCCC1NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCCC[C@@H]1NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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